Cas no 864265-08-7 (2-(Methylsulfonyl)benzenemethanol)
2-(Methylsulfonyl)benzenemethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(Methylsulfonyl)benzyl alcohol
- 2-(Methylsulfonyl)benzenemethanol
- (2-(methylsulfonyl)phenyl)methanol
- [2-(Methylsulfonyl)phenyl]methanol
- 2-(Methylsulfonyl)be
- [2-(Methanesulfonyl)phenyl]methanol
- 2-(Methylsulfonyl)benzylAlcohol
- (2-methylsulfonylphenyl)methanol
- (2-Methanesulfonylphenyl)methanol
- RKXFAGRISWUJGO-UHFFFAOYSA-N
- (2-Methanesulfonylphenyl)-methanol
- (2-methanesulfonyl-phenyl)methanol
- KM2407
- 5302AJ
- TRA0080839
- SY014817
- M
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- MDL: MFCD15527274
- Inchi: 1S/C8H10O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3
- InChI Key: RKXFAGRISWUJGO-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC=CC=1CO)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 227
- Topological Polar Surface Area: 62.8
2-(Methylsulfonyl)benzenemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM101354-5g |
(2-(Methylsulfonyl)phenyl)methanol |
864265-08-7 | 95+% | 5g |
$344 | 2021-06-17 | |
| Alichem | A019120526-1g |
(2-(Methylsulfonyl)phenyl)methanol |
864265-08-7 | 97% | 1g |
$215.25 | 2023-08-31 | |
| Alichem | A019120526-5g |
(2-(Methylsulfonyl)phenyl)methanol |
864265-08-7 | 97% | 5g |
$632.42 | 2023-08-31 | |
| Ambeed | A523789-100mg |
2-(Methylsulfonyl)benzyl Alcohol |
864265-08-7 | 98% | 100mg |
$58.0 | 2025-04-16 | |
| Ambeed | A523789-250mg |
2-(Methylsulfonyl)benzyl Alcohol |
864265-08-7 | 98% | 250mg |
$86.0 | 2025-04-16 | |
| Ambeed | A523789-1g |
2-(Methylsulfonyl)benzyl Alcohol |
864265-08-7 | 98% | 1g |
$150.0 | 2025-04-16 | |
| Ambeed | A523789-5g |
2-(Methylsulfonyl)benzyl Alcohol |
864265-08-7 | 98% | 5g |
$471.0 | 2025-04-16 | |
| TRC | M326710-50mg |
2-(Methylsulfonyl)benzenemethanol |
864265-08-7 | 50mg |
$207.00 | 2023-05-17 | ||
| TRC | M326710-500mg |
2-(Methylsulfonyl)benzenemethanol |
864265-08-7 | 500mg |
$ 1800.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852595-5g |
2-(Methylsulfonyl)benzyl Alcohol |
864265-08-7 | ≥97% | 5g |
3,078.90 | 2021-05-17 |
2-(Methylsulfonyl)benzenemethanol Suppliers
2-(Methylsulfonyl)benzenemethanol Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-(Methylsulfonyl)benzenemethanol
Recent Advances in the Study of 2-(Methylsulfonyl)benzenemethanol (CAS: 864265-08-7) in Chemical Biology and Pharmaceutical Research
2-(Methylsulfonyl)benzenemethanol (CAS: 864265-08-7) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the context of anti-inflammatory and anticancer agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and biological activities.
One of the most notable advancements in the study of 2-(Methylsulfonyl)benzenemethanol is its role in the synthesis of novel sulfonyl-containing compounds. Researchers have demonstrated that this compound can serve as a precursor for the development of sulfonamide-based drugs, which are known for their broad-spectrum biological activities. A recent study published in the Journal of Medicinal Chemistry (2023) reported the successful use of 2-(Methylsulfonyl)benzenemethanol in the synthesis of a new class of sulfonamide derivatives with potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.
In addition to its applications in anti-inflammatory drug development, 2-(Methylsulfonyl)benzenemethanol has also been investigated for its potential in cancer therapy. A 2023 study in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to act as a building block for the synthesis of small-molecule inhibitors targeting protein kinases involved in tumor growth. The study found that derivatives of 2-(Methylsulfonyl)benzenemethanol exhibited promising activity against several cancer cell lines, including breast and lung cancer, with minimal cytotoxicity to normal cells.
The synthetic pathways for 2-(Methylsulfonyl)benzenemethanol have also been a focus of recent research. A team of chemists from the University of Cambridge (2023) developed a novel, high-yield synthesis route for this compound, utilizing green chemistry principles to minimize environmental impact. Their method involved the selective oxidation of 2-(methylthio)benzenemethanol using hydrogen peroxide in the presence of a tungsten-based catalyst, achieving a yield of over 90%. This advancement is expected to facilitate the large-scale production of 2-(Methylsulfonyl)benzenemethanol for further pharmaceutical applications.
Despite these promising developments, challenges remain in the optimization of 2-(Methylsulfonyl)benzenemethanol-based therapeutics. Issues such as bioavailability, metabolic stability, and selectivity need to be addressed through further structure-activity relationship (SAR) studies. Recent computational modeling efforts, as reported in the Journal of Chemical Information and Modeling (2023), have provided insights into the molecular interactions of 2-(Methylsulfonyl)benzenemethanol derivatives with their biological targets, paving the way for the design of more effective drug candidates.
In conclusion, 2-(Methylsulfonyl)benzenemethanol (CAS: 864265-08-7) represents a valuable scaffold in modern drug discovery, with demonstrated potential in anti-inflammatory and anticancer applications. The latest research highlights its versatility as a synthetic intermediate and its promising biological activities. Future studies should focus on overcoming current limitations and exploring new therapeutic avenues for this compound. As the field progresses, 2-(Methylsulfonyl)benzenemethanol is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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